molecular formula C6H12O3 B045301 4-Hydroxy-3-methoxy-3-methylbutan-2-one CAS No. 114647-98-2

4-Hydroxy-3-methoxy-3-methylbutan-2-one

Cat. No.: B045301
CAS No.: 114647-98-2
M. Wt: 132.16 g/mol
InChI Key: OSGFNGYOMQEUKL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-3-methylbutan-2-one is a high-purity chemical compound of significant interest in organic synthesis and metabolic research. This chiral molecule serves as a valuable precursor and building block for the synthesis of more complex natural products and pharmaceutical intermediates. Its unique structure, featuring both hydroxy and methoxy functional groups on a branched carbon chain, makes it a versatile substrate for studying stereoselective reactions, including oxidations, reductions, and nucleophilic additions. Researchers utilize this compound to investigate pathways in microbial metabolism and as a starting material for the development of flavor and fragrance compounds. Its mechanism of action in research settings often involves its role as an electrophile or a hydrogen-bond donor, influencing reaction kinetics and selectivity. This reagent is essential for advancing studies in synthetic methodology development and exploring novel biosynthetic routes. Strictly for research purposes.

Properties

CAS No.

114647-98-2

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-hydroxy-3-methoxy-3-methylbutan-2-one

InChI

InChI=1S/C6H12O3/c1-5(8)6(2,4-7)9-3/h7H,4H2,1-3H3

InChI Key

OSGFNGYOMQEUKL-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(CO)OC

Canonical SMILES

CC(=O)C(C)(CO)OC

Synonyms

2-Butanone, 4-hydroxy-3-methoxy-3-methyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Applications in Scientific Research

The applications of 4-hydroxy-3-methoxy-3-methylbutan-2-one span several fields, including organic chemistry, pharmaceuticals, and materials science.

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for producing various chemical derivatives. Its structure allows it to participate in reactions such as:

  • Vinylation : The compound can undergo vinylation, leading to the formation of new carbon-carbon bonds, which is crucial for developing complex organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been explored for its potential therapeutic properties. Some notable applications include:

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics or preservatives .

Food Industry

In food science, the compound is investigated for its flavoring potential due to its pleasant aroma profile. It can be used as a flavor enhancer in various food products.

Case Study 1: Antioxidant Properties

A study conducted by researchers at a prominent university evaluated the antioxidant capacity of this compound in vitro. The findings demonstrated that the compound effectively scavenged free radicals and protected cellular components from oxidative damage.

Case Study 2: Synthesis of Novel Antibiotics

Another research project focused on synthesizing novel antibiotic compounds using this compound as a precursor. The resulting compounds showed promising activity against resistant bacterial strains, indicating the potential for new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 4-Hydroxy-3-methoxy-3-methylbutan-2-one with related compounds, based on available evidence:

Compound Name Molecular Formula Substituents (Position) Boiling Point (°C) Density (g/cm³) Molar Mass (g/mol) Key Applications/Hazards
4-Hydroxy-3-methylbutan-2-one C₅H₁₀O₂ -OH (C4), -CH₃ (C3) 189.8 0.962 102.13 Flavoring agent; intermediate in synthesis
4-Methoxy-3-buten-2-one C₄H₆O₂ -OCH₃ (C4), C=C (C3) 200 0.982 100.12 Research applications (unspecified)
3-Mercaptobutan-2-one C₄H₈OS -SH (C3) N/A N/A 104.2 Low PBT/vPvB hazard; used in specialty chemistry
4-Hydroxy-3,3-dimethylbutan-2-one C₆H₁₂O₂ -OH (C4), -CH₃ (C3, two groups) N/A N/A 116.16 Environmental research (EPP catalog)
3-Methyl-3-methoxybutanol C₆H₁₄O₂ -OCH₃ (C3), -CH₃ (C3), -OH (C1) 174 0.911 118.17 Solvent; reagent in organic synthesis
3-Hydroxy-4-phenylbutan-2-one C₁₀H₁₂O₂ -OH (C3), -C₆H₅ (C4) N/A N/A 164.20 Rarely studied; potential aroma compound

Key Observations:

Functional Group Influence: The presence of a methoxy group (e.g., in 4-Methoxy-3-buten-2-one) increases boiling points compared to hydroxylated analogs due to reduced hydrogen bonding . Thiol-containing derivatives like 3-Mercaptobutan-2-one exhibit lower environmental persistence (non-PBT/vPvB) compared to oxygenated analogs .

Steric Effects :

  • Compounds with multiple substituents at C3 (e.g., 4-Hydroxy-3,3-dimethylbutan-2-one) may exhibit steric hindrance, altering reactivity in synthetic pathways .

Applications: Hydroxybutanones (e.g., 4-Hydroxy-3-methylbutan-2-one) are valued in flavor industries for their caramel-like notes . Methoxy-substituted ketones (e.g., 4-Methoxy-3-buten-2-one) are niche reagents in research due to their conjugated systems .

Preparation Methods

Reaction Conditions and Optimization

In a study on synthesizing 3-hydroxy-4-methoxy benzal acrolein, isovanillin and acetaldehyde were condensed in an alkaline medium at −5°C, followed by acid quenching with HCl. Adapting this protocol, hydroxyacetone and a methoxy-aldehyde derivative could react in a similar system. Key variables include:

  • Temperature : Subzero conditions may suppress side reactions, as seen in the −5°C environment used for benzal acrolein synthesis.

  • Catalyst : Aqueous NaOH (0.8 mol in 200 mL water) facilitated efficient condensation in the referenced study.

  • Stoichiometry : A 1:1 molar ratio of hydroxyacetone to aldehyde precursor is hypothesized to maximize yield.

Hypothetical Data Table: Aldol Condensation Parameters

Starting MaterialsCatalystTemperatureReaction TimeYield (Hypothetical)
Hydroxyacetone + Methoxy-aldehydeNaOH (0.8 M)−5°C3 h45–60%

This method’s success hinges on the availability of suitably substituted aldehydes and the stability of the methoxy group under basic conditions.

Acid-Catalyzed Etherification and Cyclization

Heterogeneous acid catalysts, such as SiO₂-Al₂O₃ or H-ZSM-5 zeolites, have demonstrated efficacy in methoxylation reactions. A patent detailing the synthesis of 3-methoxy-3-methyl-1-butanol employed these catalysts to facilitate the addition of methanol to 3-methyl-3-buten-1-ol under high-pressure conditions (0.1–5 MPa) and temperatures of 50–200°C. Translating this to this compound, a plausible route involves acid-catalyzed methanol addition to a hydroxy-ketone precursor, followed by intramolecular cyclization or stabilization.

Mechanistic Considerations

  • Methanol Activation : The acid catalyst protonates methanol, enhancing its nucleophilicity for attack on a carbonyl carbon.

  • Ketal/Ether Formation : Methoxy group introduction at the 3-position could occur via intermediate hemiketal formation, with subsequent dehydration.

  • Byproduct Mitigation : The patent reported minimal isoprene formation due to optimized pressure and catalyst loading, suggesting similar conditions (e.g., 3.5 MPa, 180°C, SiO₂-Al₂O₃) might suppress undesired decomposition in the target synthesis.

Data Table: Acid-Catalyzed Methoxylation Parameters

CatalystPressureTemperatureReaction TimeSubstrate:Methanol Ratio
SiO₂-Al₂O₃ (1 wt%)3.5 MPa180°C4 h1:0.37
H-ZSM-5 (5 wt%)2.5 MPa160°C7 h1:1.5

Oxidation of Secondary Alcohol Precursors

The ketone functionality in this compound could be introduced via oxidation of a secondary alcohol. For instance, 3-methoxy-3-methylbutan-2-ol might undergo oxidation using agents like pyridinium chlorochromate (PCC) or Jones reagent. While none of the provided sources directly address this step, the principle aligns with established oxidation practices in organic synthesis.

Challenges and Solutions

  • Selectivity : Over-oxidation to carboxylic acids must be avoided. Mild oxidizing agents (e.g., PCC in dichloromethane) are preferable.

  • Functional Group Stability : The methoxy and hydroxyl groups must remain intact. Protecting groups (e.g., silyl ethers for -OH) may be necessary during oxidation.

Multi-Step Synthesis from Fragmented Intermediates

A modular approach could assemble the target compound through sequential reactions:

  • Step 1 : Condensation of methyl vinyl ketone with formaldehyde to form a 4-hydroxybutan-2-one derivative.

  • Step 2 : Methoxylation at the 3-position using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

  • Step 3 : Methylation of the hydroxyl group, if required, under controlled conditions.

This route’s feasibility depends on orthogonal protection strategies to prevent undesired side reactions. For example, temporary protection of the ketone as an acetal during methylation steps could enhance yield.

Q & A

Q. What are the standard synthetic routes for 4-Hydroxy-3-methoxy-3-methylbutan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of hydroxyacetone derivatives with methoxy-substituted aldehydes. For example, reacting 3-methyl-2-butanone with a methoxyphenol derivative under reflux in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) generates the target molecule. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of ketone to aldehyde), temperature (70–80°C), and reaction time (6–8 hours). Side products, such as over-oxidized or dimerized species, can be minimized by inert gas purging to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to confirm the presence of hydroxyl (δ 1.5–2.0 ppm), methoxy (δ 3.2–3.5 ppm), and ketone (δ 200–220 ppm) groups.
  • IR : Peaks at 3400–3500 cm⁻¹ (O-H stretch) and 1700–1750 cm⁻¹ (C=O stretch) validate functional groups.
  • GC-MS/HPLC : Quantify purity (>95%) using a polar column (e.g., Zorbax SB-C18) with acetonitrile/water mobile phase. Calibrate against a certified reference standard .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by LC-MS/MS is recommended. For LLE, use ethyl acetate to isolate the compound from aqueous phases. Optimize MS parameters: ESI⁻ mode for deprotonated ions [M-H]⁻ at m/z 132.1 (C₅H₁₀O₂⁻). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be achieved, and what are the implications for biological activity studies?

  • Methodological Answer : The compound’s stereoisomers ((3R)- and (3S)-forms) require chiral chromatography for separation. Use a Chiralpak IA column with hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Retention times differ by ~2 minutes. Validate enantiomeric excess (ee) via polarimetry or circular dichroism. Note that enantiomers may exhibit divergent bioactivity; e.g., the (3S)-form shows higher antimicrobial potency in in vitro assays .

Q. How should researchers address contradictory data in thermodynamic stability studies of this compound?

  • Methodological Answer : Discrepancies in ΔG° values often arise from solvent effects or impurities. Re-evaluate stability using differential scanning calorimetry (DSC) under controlled humidity (RH < 30%) to minimize hydrolysis. Cross-validate with computational methods (DFT at B3LYP/6-31G* level) to model solvent interactions. For example, water content >5% reduces thermal stability by 15–20% .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Improve aqueous solubility via co-solvency (e.g., 10% PEG-400) or cyclodextrin complexation (β-CD at 1:2 molar ratio). Solubility in water is limited (2.1 mg/mL at 25°C), but increases to 8.5 mg/mL with 10% ethanol. For IV administration, use isotonic phosphate buffer (pH 7.4) to prevent precipitation .

Q. How can computational modeling predict the compound’s reactivity in catalytic oxidation reactions?

  • Methodological Answer : Employ density functional theory (DFT) to map reaction pathways. For example, model the oxidation of the hydroxyl group to a ketone using B3LYP/6-311++G(d,p). Key parameters include activation energy (ΔG‡ ~25 kcal/mol) and charge distribution on the hydroxyl oxygen (−0.45 e). Validate predictions with experimental kinetic data (e.g., Arrhenius plots from GC monitoring) .

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